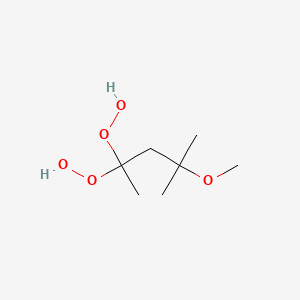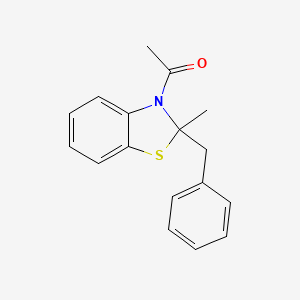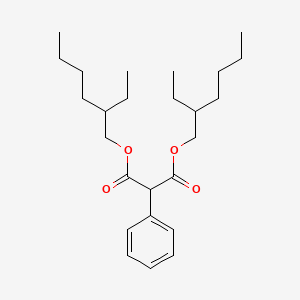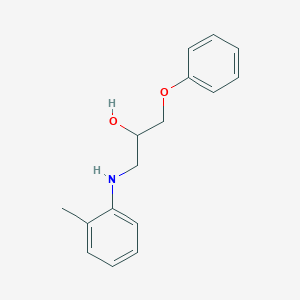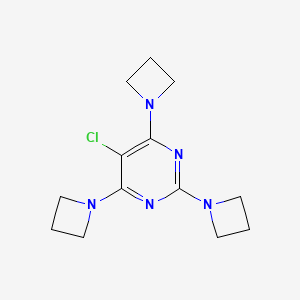
2-Bromo-2-propylpentanoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-propylpentanoyl bromide is an organic compound that belongs to the class of alkyl halides. Alkyl halides are compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms such as bromine . This compound is characterized by the presence of two bromine atoms attached to a propylpentanoyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-propylpentanoyl bromide typically involves the bromination of the corresponding alkane. One common method is the reaction of 2-propylpentanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-propylpentanoyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in ethanol, heated under reflux.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Alcohols and ethers.
Elimination: Alkenes such as propene.
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols
Scientific Research Applications
2-Bromo-2-propylpentanoyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-2-propylpentanoyl bromide involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations, including the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but with a methyl group instead of a propyl group.
2-Bromo-2,3-dimethylbutane: Contains additional methyl groups, leading to different reactivity and stability.
2-Bromopropane: A simpler structure with only one bromine atom and a shorter carbon chain.
Uniqueness
2-Bromo-2-propylpentanoyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its dual bromine atoms allow for versatile transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
63718-61-6 |
|---|---|
Molecular Formula |
C8H14Br2O |
Molecular Weight |
286.00 g/mol |
IUPAC Name |
2-bromo-2-propylpentanoyl bromide |
InChI |
InChI=1S/C8H14Br2O/c1-3-5-8(10,6-4-2)7(9)11/h3-6H2,1-2H3 |
InChI Key |
CPDQVLZYHXXLKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


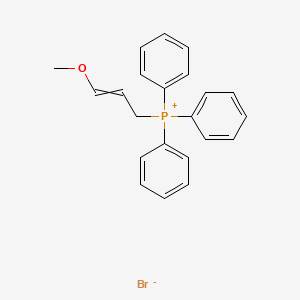
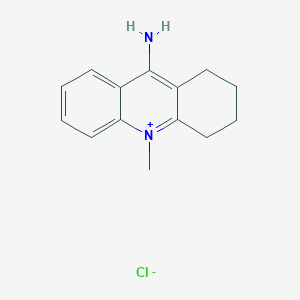
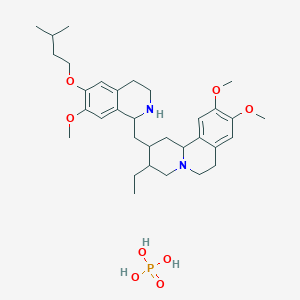

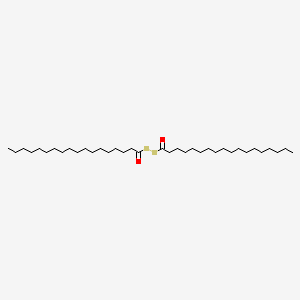
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
